2-[5-(Morpholin-4-yl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[5-(Morpholin-4-yl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Morpholin-4-yl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, which can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions . The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid . The final step involves the formation of the tetrahydroisoquinoline ring, which can be achieved through Pictet-Spengler cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Morpholin-4-yl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
2-[5-(Morpholin-4-yl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(Morpholin-4-yl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Nitrophenyl derivatives: Compounds with similar nitrophenyl groups.
Tetrahydroisoquinoline derivatives: Compounds with similar tetrahydroisoquinoline structures.
Uniqueness
2-[5-(Morpholin-4-yl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of these three functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-22(24)18-6-5-17(20-9-11-25-12-10-20)13-19(18)21-8-7-15-3-1-2-4-16(15)14-21/h1-6,13H,7-12,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCMUSXSBANFJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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